molecular formula C28H35NO B14335242 5-[2-(4-Butylphenyl)ethyl]-2-[4-(pentyloxy)phenyl]pyridine CAS No. 105052-99-1

5-[2-(4-Butylphenyl)ethyl]-2-[4-(pentyloxy)phenyl]pyridine

Cat. No.: B14335242
CAS No.: 105052-99-1
M. Wt: 401.6 g/mol
InChI Key: DMOVGJKMFBKTGP-UHFFFAOYSA-N
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Description

5-[2-(4-Butylphenyl)ethyl]-2-[4-(pentyloxy)phenyl]pyridine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with two phenyl groups, one of which is further substituted with a butyl group and the other with a pentyloxy group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(4-Butylphenyl)ethyl]-2-[4-(pentyloxy)phenyl]pyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[2-(4-Butylphenyl)ethyl]-2-[4-(pentyloxy)phenyl]pyridine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

5-[2-(4-Butylphenyl)ethyl]-2-[4-(pentyloxy)phenyl]pyridine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[2-(4-Butylphenyl)ethyl]-2-[4-(pentyloxy)phenyl]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(Pentyloxy)phenyl]pyridine
  • 5-[2-(4-Butylphenyl)ethyl]pyridine
  • 2-[4-(Butylphenyl)ethyl]pyridine

Uniqueness

5-[2-(4-Butylphenyl)ethyl]-2-[4-(pentyloxy)phenyl]pyridine is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

105052-99-1

Molecular Formula

C28H35NO

Molecular Weight

401.6 g/mol

IUPAC Name

5-[2-(4-butylphenyl)ethyl]-2-(4-pentoxyphenyl)pyridine

InChI

InChI=1S/C28H35NO/c1-3-5-7-21-30-27-18-16-26(17-19-27)28-20-15-25(22-29-28)14-13-24-11-9-23(10-12-24)8-6-4-2/h9-12,15-20,22H,3-8,13-14,21H2,1-2H3

InChI Key

DMOVGJKMFBKTGP-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2=NC=C(C=C2)CCC3=CC=C(C=C3)CCCC

Origin of Product

United States

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